molecular formula C15H15F4NO4 B13851788 Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

Cat. No.: B13851788
M. Wt: 349.28 g/mol
InChI Key: VXODLUWUEYCDHT-ZETCQYMHSA-N
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Description

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is a synthetic organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tetrafluorobenzoyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate, 2,3,4,5-tetrafluorobenzoyl chloride, and 1-hydroxypropan-2-ylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Catalysts and Solvents: Catalysts and solvents are used to facilitate the reaction and improve yield. Common catalysts include Lewis acids, while solvents like dichloromethane or toluene are often employed.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction parameters are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrafluorobenzoyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: A simpler acrylate compound with similar reactivity.

    2,3,4,5-Tetrafluorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    1-Hydroxypropan-2-ylamine: Another precursor with similar functional groups.

Uniqueness

Ethyl (s,z)-3-((1-hydroxypropan-2-yl)amino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate is unique due to the presence of the tetrafluorobenzoyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C15H15F4NO4

Molecular Weight

349.28 g/mol

IUPAC Name

ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4,5-tetrafluorophenyl)prop-2-enoate

InChI

InChI=1S/C15H15F4NO4/c1-3-24-15(23)9(5-20-7(2)6-21)14(22)8-4-10(16)12(18)13(19)11(8)17/h4-5,7,21-22H,3,6H2,1-2H3/t7-/m0/s1

InChI Key

VXODLUWUEYCDHT-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=N[C@@H](C)CO

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C(=C1F)F)F)F)O)C=NC(C)CO

Origin of Product

United States

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